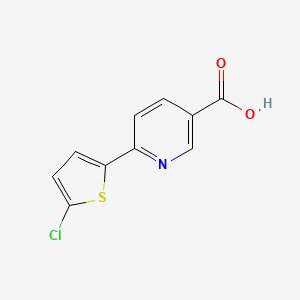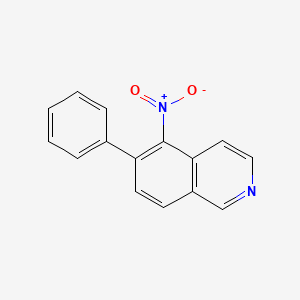![molecular formula C12H15N3O B14115381 1H-Pyrazolo[4,3-c]pyridine, 4-(cyclopentyloxy)-3-Methyl-](/img/structure/B14115381.png)
1H-Pyrazolo[4,3-c]pyridine, 4-(cyclopentyloxy)-3-Methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[4,3-c]pyridine, 4-(cyclopentyloxy)-3-Methyl- is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a cyclopentyloxy group at the 4-position and a methyl group at the 3-position. This structural configuration imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]pyridine, 4-(cyclopentyloxy)-3-Methyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, followed by cyclization to form the pyrazolopyridine core . The reaction conditions often include the use of catalysts such as chiral-at-metal Rh(III) complexes, which promote the cyclization with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazolo[4,3-c]pyridine, 4-(cyclopentyloxy)-3-Methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolopyridine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of halogenated pyrazolopyridine derivatives.
Applications De Recherche Scientifique
1H-Pyrazolo[4,3-c]pyridine, 4-(cyclopentyloxy)-3-Methyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[4,3-c]pyridine, 4-(cyclopentyloxy)-3-Methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to antiproliferative effects in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-c]pyridine: A closely related compound with similar structural features but different substitution patterns.
5-Methyl-1H-pyrazolo[3,4-c]pyridine: Another derivative with a methyl group at the 5-position.
1H-pyrrolo[3,2-c]pyridine: A structurally related compound with a pyrrole ring fused to a pyridine ring.
Uniqueness
1H-Pyrazolo[4,3-c]pyridine, 4-(cyclopentyloxy)-3-Methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15N3O |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
4-cyclopentyloxy-3-methyl-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C12H15N3O/c1-8-11-10(15-14-8)6-7-13-12(11)16-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,14,15) |
Clé InChI |
HGALVNDKPMQZCT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)C=CN=C2OC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115299.png)
![N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine](/img/structure/B14115302.png)
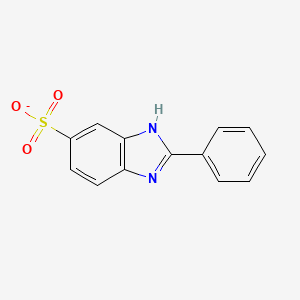
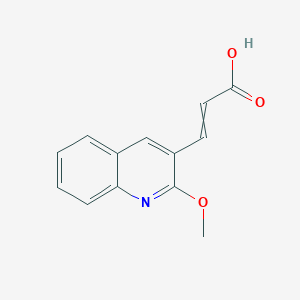

![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115317.png)
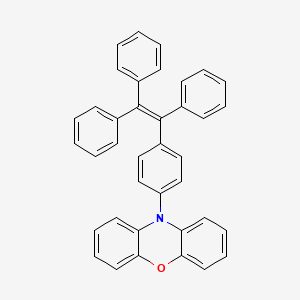


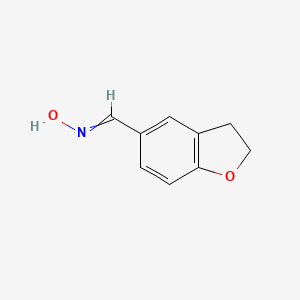
![3-[1,1'-Biphenyl]-4-ylpyridine](/img/structure/B14115358.png)
![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14115362.png)
